1-(3,4-Dimethylcyclohexyl)-1H-1,2,4-triazol-3-amine
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Overview
Description
1-(3,4-Dimethylcyclohexyl)-1H-1,2,4-triazol-3-amine is a chemical compound that belongs to the class of triazoles. Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms. This particular compound features a cyclohexane ring substituted with two methyl groups at the 3 and 4 positions, and a triazole ring attached to the cyclohexane ring. The unique structure of this compound makes it an interesting subject for various chemical and biological studies.
Preparation Methods
The synthesis of 1-(3,4-Dimethylcyclohexyl)-1H-1,2,4-triazol-3-amine typically involves the following steps:
Cyclohexane Derivative Preparation: The starting material, 3,4-dimethylcyclohexanone, is prepared through the methylation of cyclohexanone.
Formation of Triazole Ring: The cyclohexanone derivative undergoes a reaction with hydrazine to form a hydrazone intermediate. This intermediate is then cyclized with an appropriate reagent, such as sodium azide, to form the triazole ring.
Final Coupling: The triazole ring is then coupled with an amine group to form the final product, this compound.
Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of catalysts to enhance reaction rates.
Chemical Reactions Analysis
1-(3,4-Dimethylcyclohexyl)-1H-1,2,4-triazol-3-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo substitution reactions where one of the hydrogen atoms is replaced by another functional group, such as halogens or alkyl groups, using appropriate reagents and conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and halogenating agents like bromine or chlorine.
Scientific Research Applications
1-(3,4-Dimethylcyclohexyl)-1H-1,2,4-triazol-3-amine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs targeting specific enzymes or receptors.
Industry: The compound is used in the development of new materials and as an intermediate in the synthesis of agrochemicals and other industrial products.
Mechanism of Action
The mechanism of action of 1-(3,4-Dimethylcyclohexyl)-1H-1,2,4-triazol-3-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The triazole ring can form hydrogen bonds and other interactions with the active sites of enzymes, potentially inhibiting their activity. The cyclohexane ring provides hydrophobic interactions that enhance the binding affinity of the compound to its targets.
Comparison with Similar Compounds
Similar compounds to 1-(3,4-Dimethylcyclohexyl)-1H-1,2,4-triazol-3-amine include other triazole derivatives, such as:
1-(2,4-Dimethylcyclohexyl)-1H-1,2,4-triazol-3-amine: Differing in the position of the methyl groups on the cyclohexane ring.
1-(3,4-Dimethylcyclohexyl)-1H-1,2,3-triazol-4-amine: Differing in the position of the nitrogen atoms in the triazole ring.
The uniqueness of this compound lies in its specific substitution pattern, which can influence its chemical reactivity and biological activity.
Properties
Molecular Formula |
C10H18N4 |
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Molecular Weight |
194.28 g/mol |
IUPAC Name |
1-(3,4-dimethylcyclohexyl)-1,2,4-triazol-3-amine |
InChI |
InChI=1S/C10H18N4/c1-7-3-4-9(5-8(7)2)14-6-12-10(11)13-14/h6-9H,3-5H2,1-2H3,(H2,11,13) |
InChI Key |
MGARKUDXFHIHDA-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCC(CC1C)N2C=NC(=N2)N |
Origin of Product |
United States |
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